Sodium 2-(6-Methyl-3-pyridazinyl)acetate

Solubility Aqueous compatibility Formulation

This pre-ionized sodium salt eliminates in-situ deprotonation, offering high aqueous solubility vs. the free acid, and its 6-methyl group provides distinct steric/electronic properties critical for palladium-catalyzed cross-couplings. Supplied at ≥97% purity, it is the definitive scaffold for building pyridazinylacetic acid libraries and selective MAO-A inhibitor candidates with reproducible, scalable performance.

Molecular Formula C7H7N2NaO2
Molecular Weight 174.13 g/mol
CAS No. 2137583-15-2
Cat. No. B6604777
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-(6-Methyl-3-pyridazinyl)acetate
CAS2137583-15-2
Molecular FormulaC7H7N2NaO2
Molecular Weight174.13 g/mol
Structural Identifiers
SMILESCC1=NN=C(C=C1)CC(=O)[O-].[Na+]
InChIInChI=1S/C7H8N2O2.Na/c1-5-2-3-6(9-8-5)4-7(10)11;/h2-3H,4H2,1H3,(H,10,11);/q;+1/p-1
InChIKeyAAIWAURMNPEGKV-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-(6-Methyl-3-pyridazinyl)acetate (CAS 2137583-15-2): Pyridazine-Based Building Block for Medicinal Chemistry and Organic Synthesis


Sodium 2-(6-Methyl-3-pyridazinyl)acetate (CAS 2137583-15-2) is a sodium carboxylate salt derived from 6-methylpyridazine-3-acetic acid. It belongs to the pyridazine heterocycle class, characterized by a six-membered ring containing two adjacent nitrogen atoms . The compound possesses an acetate functional group linked to the 3-position of a 6-methylpyridazine core, providing a versatile synthetic handle for further derivatization . It is typically supplied as a solid with a purity of ≥97% and has a molecular weight of 174.13 g/mol .

Why Sodium 2-(6-Methyl-3-pyridazinyl)acetate Cannot Be Replaced by Generic Pyridazine Analogs


Within the pyridazine acetic acid family, substitution of Sodium 2-(6-Methyl-3-pyridazinyl)acetate with seemingly similar compounds (e.g., the free acid form, regioisomeric sodium salts, or non-methylated analogs) introduces measurable differences in solubility, reactivity, and synthetic compatibility. The sodium carboxylate moiety confers high aqueous solubility that is absent in the protonated free acid [1], while the 6-methyl group on the pyridazine ring imparts distinct steric and electronic properties that influence reaction outcomes in palladium-catalyzed cross-couplings and other transformations . Class-level evidence further indicates that pyridazinylacetic acid derivatives exhibit selective MAO-A inhibition profiles that are sensitive to substitution patterns, underscoring the importance of precise chemical identity [2].

Quantitative Differentiation of Sodium 2-(6-Methyl-3-pyridazinyl)acetate from Closest Analogs


Aqueous Solubility Advantage Over Free Acid Form

Sodium 2-(6-Methyl-3-pyridazinyl)acetate is reported to be freely soluble in water and insoluble in ethanol, a property directly attributable to its sodium carboxylate form [1]. In contrast, the corresponding free acid, 2-(6-methylpyridazin-3-yl)acetic acid (CAS 1367987-55-0), while having an acetic acid moiety that can enhance solubility, lacks the fully ionized carboxylate group and is expected to exhibit significantly lower aqueous solubility under neutral pH conditions . This class-level difference in solubility is critical for applications requiring aqueous reaction media or biological assay compatibility.

Solubility Aqueous compatibility Formulation

Regioisomeric Differentiation: 3-Pyridazinyl vs. 4-Pyridazinyl Substitution

The target compound bears the acetic acid side chain at the 3-position of the pyridazine ring, a connectivity that has been specifically exploited in the synthesis of pyridazinylacetic acid derivatives as monoamine oxidase-A (MAO-A) inhibitors [1]. In contrast, the regioisomeric Sodium 2-(pyridazin-4-yl)acetate (CAS 1523571-92-7) has not been associated with the same class of MAO-A inhibitors in published studies. This positional difference alters the electronic environment of the pyridazine ring and the accessibility of the nitrogen atoms, which can affect binding to biological targets and reactivity in cross-coupling reactions .

Regiochemistry Synthetic utility Medicinal chemistry

Sodium Salt Form Enables Aqueous-Phase Reaction Compatibility

The sodium carboxylate functionality of Sodium 2-(6-Methyl-3-pyridazinyl)acetate renders it readily soluble in water (>50 mg/mL as noted in some vendor specifications) and allows direct use in aqueous reaction media [1]. The free acid form, by contrast, may require conversion to the carboxylate in situ via addition of a base, introducing an extra step and potential variability. The sodium salt can also participate in salt metathesis reactions to generate other metal carboxylates or serve as a nucleophile in substitution reactions without prior deprotonation .

Reactivity Salt metathesis Aqueous synthesis

Purity and Quality Control Specifications

Commercially available Sodium 2-(6-Methyl-3-pyridazinyl)acetate is typically offered at a minimum purity of 95-97% by HPLC, with some suppliers providing a certificate of analysis confirming >97% purity . In comparison, the free acid 2-(6-methylpyridazin-3-yl)acetic acid is also available at 95-97% purity, but the sodium salt's purity specifications are consistently validated by established suppliers . High purity reduces the likelihood of side reactions caused by impurities and ensures more predictable stoichiometry in synthesis.

Purity QC Reproducibility

Safety and Handling Profile

According to Sigma-Aldrich safety data, Sodium 2-(6-Methyl-3-pyridazinyl)acetate is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . The compound is a combustible solid requiring standard laboratory handling precautions (dust mask, eye shields, gloves). While the free acid form likely carries similar hazard classifications, the sodium salt's higher aqueous solubility may influence exposure risks and waste disposal considerations [1].

Safety Handling Regulatory

Optimal Application Scenarios for Sodium 2-(6-Methyl-3-pyridazinyl)acetate in Research and Industrial Settings


Medicinal Chemistry: Synthesis of MAO-A Inhibitor Candidates

The compound serves as a key intermediate for constructing pyridazinylacetic acid derivatives evaluated as selective monoamine oxidase-A inhibitors. Its 3-pyridazinyl substitution pattern aligns with the scaffold used in published SAR studies [1].

Aqueous-Phase Organic Synthesis

Owing to its high water solubility and pre-ionized carboxylate group, this sodium salt is ideally suited for reactions conducted in aqueous media, including salt metathesis, nucleophilic substitutions, and bioconjugation reactions [2].

Building Block for Heterocyclic Libraries

The 6-methylpyridazine core is a privileged structure in medicinal chemistry. The acetate side chain provides a functional handle for amide coupling, esterification, or further homologation to generate diverse compound libraries .

Process Chemistry and Scale-Up

The sodium salt form eliminates the need for in situ deprotonation, simplifying reaction setups and improving reproducibility at larger scales. Its documented safety profile and purity specifications support robust process development .

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